
1-(6-Bromohex-1-en-1-yl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromohex-1-en-1-yl)-L-proline is a synthetic organic compound that features a brominated hexenyl group attached to the L-proline amino acid
Preparation Methods
The synthesis of 1-(6-Bromohex-1-en-1-yl)-L-proline typically involves multi-step organic reactions. One common method includes the bromination of hex-1-ene followed by coupling with L-proline. The reaction conditions often involve the use of reagents such as carbon tetrabromide and triphenylphosphine in solvents like dichloromethane or diethyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Bromohex-1-en-1-yl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include bromine, triphenylphosphine, and carbon tetrabromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Bromohex-1-en-1-yl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Bromohex-1-en-1-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hexenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(6-Bromohex-1-en-1-yl)-L-proline can be compared with other brominated hexenyl derivatives and L-proline conjugates. Similar compounds include:
[(1E)-6-Bromo-1-hexen-1-yl]benzene: A brominated hexenyl compound with a benzene ring.
(S)-[(1E)-6-bromohex-1-en-1-ylphosphoryl]benzene: A similar compound with a phosphoryl group.
The uniqueness of this compound lies in its combination of the brominated hexenyl group with the L-proline amino acid, providing distinct chemical and biological properties.
Properties
CAS No. |
873934-02-2 |
|---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(2S)-1-(6-bromohex-1-enyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18BrNO2/c12-7-3-1-2-4-8-13-9-5-6-10(13)11(14)15/h4,8,10H,1-3,5-7,9H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
XLJVOUQCOPESBG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C=CCCCCBr)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C=CCCCCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
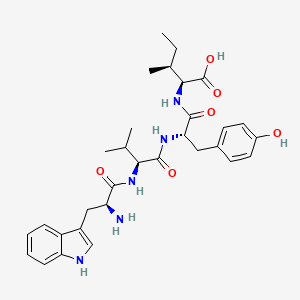
![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)
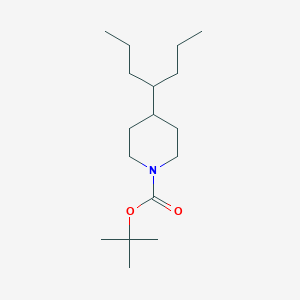
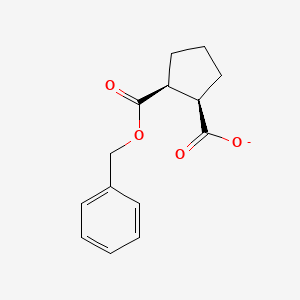
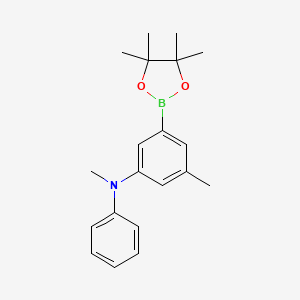

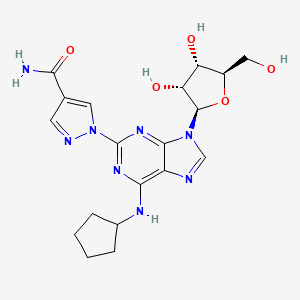

![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)
